
Ethyl 4-nitrophenyl (dichloromethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-nitrophenyl (dichloromethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 4-nitrophenyl ring and an ethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-nitrophenyl (dichloromethyl)phosphonate typically involves the reaction of 4-nitrophenol with dichloromethylphosphonic dichloride in the presence of a base, followed by esterification with ethanol. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-nitrophenyl (dichloromethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The phosphonate group can be hydrolyzed to form phosphonic acid derivatives.
Substitution: The dichloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of 4-aminophenyl derivatives.
Reduction: Formation of phosphonic acid derivatives.
Substitution: Formation of substituted phosphonates with various functional groups.
Applications De Recherche Scientifique
Ethyl 4-nitrophenyl (dichloromethyl)phosphonate has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the phosphonate group, which can mimic phosphate esters.
Medicine: Explored for its potential as a prodrug, where the phosphonate group can be hydrolyzed in vivo to release active pharmaceutical agents.
Industry: Utilized in the development of flame retardants and plasticizers due to its phosphorus content.
Mécanisme D'action
The mechanism of action of ethyl 4-nitrophenyl (dichloromethyl)phosphonate involves its interaction with biological targets, such as enzymes. The phosphonate group can act as a phosphate mimic, binding to the active site of enzymes and inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction.
Comparaison Avec Des Composés Similaires
- Ethyl 4-nitrophenyl (methyl)phosphonate
- Ethyl 4-nitrophenyl (ethyl)phosphonate
- Ethyl 4-nitrophenyl (phenyl)phosphonate
Comparison: Ethyl 4-nitrophenyl (dichloromethyl)phosphonate is unique due to the presence of the dichloromethyl group, which imparts distinct reactivity compared to other similar compounds. This reactivity can be advantageous in specific synthetic applications where selective transformations are required. Additionally, the dichloromethyl group can influence the compound’s biological activity, making it a valuable tool in medicinal chemistry research.
Propriétés
Numéro CAS |
106260-11-1 |
|---|---|
Formule moléculaire |
C9H10Cl2NO5P |
Poids moléculaire |
314.06 g/mol |
Nom IUPAC |
1-[dichloromethyl(ethoxy)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C9H10Cl2NO5P/c1-2-16-18(15,9(10)11)17-8-5-3-7(4-6-8)12(13)14/h3-6,9H,2H2,1H3 |
Clé InChI |
IKODYRDSBVIVNC-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(Cl)Cl)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


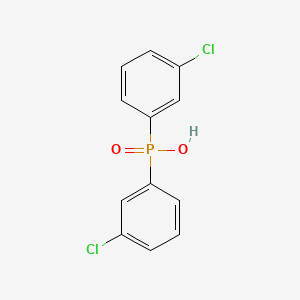
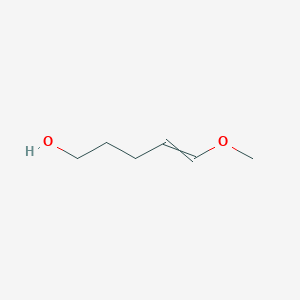
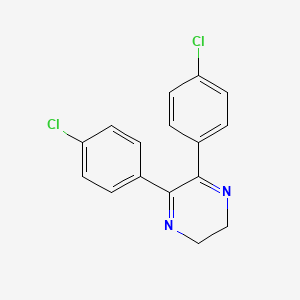




![2-(Bromomethyl)-2-[4-(2-methylpropyl)phenyl]-1,3-dioxolane](/img/structure/B14341636.png)
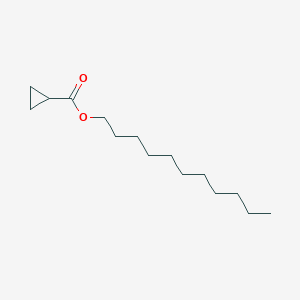
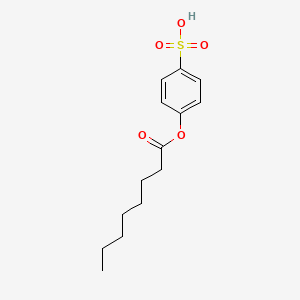
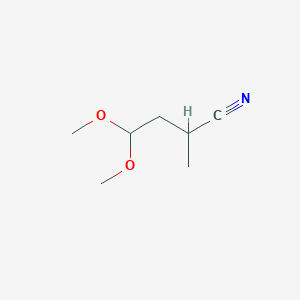
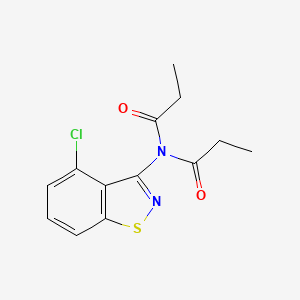
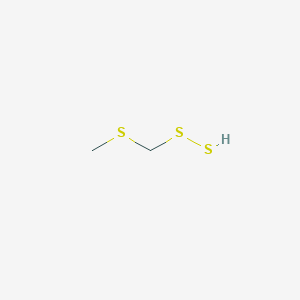
![1-[2,2-Bis(methoxymethyl)-3-(pentyloxy)propoxy]pentane](/img/structure/B14341661.png)
